molecular formula C18H21ClN2O B12553020 Piperazine, 1-[(4-chlorophenyl)(4-methoxyphenyl)methyl]- CAS No. 142245-64-5

Piperazine, 1-[(4-chlorophenyl)(4-methoxyphenyl)methyl]-

Cat. No.: B12553020
CAS No.: 142245-64-5
M. Wt: 316.8 g/mol
InChI Key: WQYALBMWJNGHIB-UHFFFAOYSA-N
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Description

Piperazine, 1-[(4-chlorophenyl)(4-methoxyphenyl)methyl]- is a compound belonging to the piperazine family, which is known for its diverse biological and pharmaceutical activities. This compound is characterized by the presence of a piperazine ring substituted with a 4-chlorophenyl and a 4-methoxyphenyl group. Piperazine derivatives are widely used in medicinal chemistry due to their pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine derivatives, including Piperazine, 1-[(4-chlorophenyl)(4-methoxyphenyl)methyl]-, can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Another method includes the aza-Michael addition between protected diamines and in situ generated sulfonium salts .

Industrial Production Methods

Industrial production of piperazine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-[(4-chlorophenyl)(4-methoxyphenyl)methyl]- undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or demethoxylated products. Substitution reactions can introduce new functional groups, leading to a variety of substituted piperazine derivatives.

Scientific Research Applications

Piperazine, 1-[(4-chlorophenyl)(4-methoxyphenyl)methyl]- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Piperazine, 1-[(4-chlorophenyl)(4-methoxyphenyl)methyl]- involves its interaction with specific molecular targets and pathways. Piperazine derivatives are known to act as GABA receptor agonists, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings . This results in flaccid paralysis of certain organisms, making it useful in antiparasitic treatments.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Piperazine, 1-[(4-chlorophenyl)(4-methoxyphenyl)methyl]- include:

Uniqueness

Piperazine, 1-[(4-chlorophenyl)(4-methoxyphenyl)methyl]- is unique due to the presence of both 4-chlorophenyl and 4-methoxyphenyl groups, which may confer distinct pharmacological properties compared to other piperazine derivatives. Its specific substitution pattern can influence its biological activity, making it a valuable compound for further research and development.

Properties

CAS No.

142245-64-5

Molecular Formula

C18H21ClN2O

Molecular Weight

316.8 g/mol

IUPAC Name

1-[(4-chlorophenyl)-(4-methoxyphenyl)methyl]piperazine

InChI

InChI=1S/C18H21ClN2O/c1-22-17-8-4-15(5-9-17)18(21-12-10-20-11-13-21)14-2-6-16(19)7-3-14/h2-9,18,20H,10-13H2,1H3

InChI Key

WQYALBMWJNGHIB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)N3CCNCC3

Origin of Product

United States

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